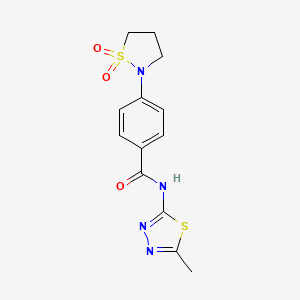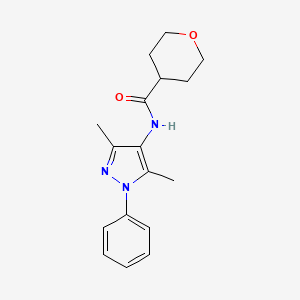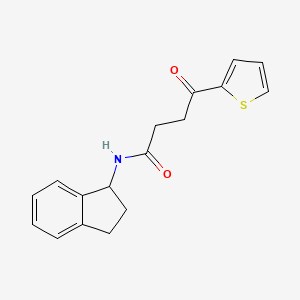
N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide (DFPC) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. DFPC belongs to the class of pyrazole carboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activities, which may be useful in the treatment of inflammatory diseases such as arthritis and cardiovascular disease. N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has also been shown to have antitumor activity and may be useful in the treatment of cancer. In addition, N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has also been extensively studied and has a well-established safety profile. However, one limitation of N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several future directions for research on N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide. One area of research is the development of novel derivatives of N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide with improved potency and selectivity. Another area of research is the investigation of the potential use of N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide and its potential applications in other areas of research, such as cardiovascular disease and cancer.
Synthesis Methods
N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 1,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-7-9(6-15-17(7)2)12(18)16-8-3-4-10(13)11(14)5-8/h3-6H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTBDRPQSPCIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)

![2-(4-chloro-2-methylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]propanamide](/img/structure/B7546026.png)
![2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)

![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)